molecular formula C15H11ClN2O4 B105399 N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide CAS No. 20821-91-4

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Cat. No. B105399
CAS RN: 20821-91-4
M. Wt: 318.71 g/mol
InChI Key: ZHJLHAOWFYEIOC-UHFFFAOYSA-N
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Description

The compound "N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide" is not directly studied in the provided papers. However, similar compounds with variations in the substituent groups on the phenyl ring and the chloroacetamide moiety have been synthesized and analyzed. These compounds, such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, have been investigated for their structural, vibrational, and quantum chemical properties . Additionally, the effect of different substituents on the crystal structures of related N-(substituted-phenyl)-2,2,2-trichloroacetamides has been explored . The synthesis of new monomers for polybenzimidazoles from related compounds , the photochromic behavior of a synthesized compound with a similar nitrophenyl group , and the conformational analysis of 2-chloro-N-(3-methylphenyl)acetamide have also been reported. The crystal structures of various N-substituted trichloroacetamides have been determined , and the alkylation reactions of N-substituted 2-phenylacetamides have been studied to understand reactivity and orientation .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of SNAr reactions , three-component one-pot reactions , and alkylation with benzyl chloride . These methods yield compounds with different substituents on the phenyl ring and modifications to the acetamide group, which can influence the properties and reactivity of the molecules.

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structures of related compounds. For instance, the crystal structures of N-(substituted-phenyl)-2,2,2-trichloroacetamides have been determined, revealing the influence of substituents on the lattice constants and the presence of molecules in the asymmetric units . The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide has been found to be syn to the meta-methyl group , and the orientation of the phenyl rings and acetamide groups in various trichloroacetamides suggests little strain and hence little π-bonding .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through alkylation reactions. For example, N-(4-nitrophenyl)-2-phenylacetamide was alkylated with benzyl chloride to study the reactivity and orientation in the reaction . The results of these reactions provide insights into the electronic effects of substituents on the phenyl ring and how they influence the outcome of chemical transformations.

Physical and Chemical Properties Analysis

Spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been used to analyze the vibrational characteristics of related compounds . Ab initio and DFT studies have been carried out to determine the structural, thermodynamical, and vibrational characteristics, as well as to understand the steric influence of substituents on the characteristic frequencies of the amide group . The presence of strong electron-withdrawing groups and N-chlorination of the amide can significantly affect bond distances and bond angles .

Scientific Research Applications

  • Antibacterial Activity : One study synthesized new 2-amino-1,3,4-oxadiazole derivatives, including compounds related to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide. These compounds were evaluated for their antibacterial activity against Salmonella typhi, with several showing significant activity. This highlights the potential use of these compounds in developing antibacterial agents (Salama, 2020).

  • Chemical Reactivity Studies : Another research focused on the alkylation of N-substituted 2-phenylacetamides, including N-(4-nitrophenyl)-2-phenylacetamide, a closely related compound. This study provided insights into the reactivity and orientation in chemical reactions involving these compounds (Mijin, Jankovic, & Petrović, 2002).

  • Photochromic Behavior : A study presented the synthesis of a compound similar to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, demonstrating interesting photochromic behavior in both solid and solution states. This suggests potential applications in materials science, particularly in the development of photoresponsive materials (Kiyani & Ardyanian, 2012).

  • DNA Interaction Studies : A research on benzimidazole derivatives containing nitro groups, like N-benzoyl-2-(2-nitrophenyl)-benzimidazole, assessed their interaction with DNA. These findings are significant for understanding the molecular interactions and potential therapeutic applications of these compounds (Catalán, Álvarez-Lueje, & Bollo, 2010).

  • Development of Polybenzimidazoles : N-(4,5-Dichloro-2-nitrophenyl)acetamide, structurally related to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, has been used in the synthesis of new monomers for polybenzimidazoles. These polymers have various industrial applications due to their thermal and chemical stability (Begunov & Valyaeva, 2015).

Safety And Hazards

“N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide” is likely to have similar safety and hazards to its bromo counterpart. The bromo compound is known to cause severe skin burns and eye damage .

properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJLHAOWFYEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174938
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
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Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

CAS RN

20821-91-4
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20821-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PR Nilkanth, SK Ghorai… - Chemistry & …, 2020 - Wiley Online Library
A variety of 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethines and 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one benzamide were prepared, characterized and evaluated for the …
Number of citations: 17 onlinelibrary.wiley.com
A Bautista Barrufet - tdx.cat
This thesis work is focused on the design and synthesis of photo-sensitive azo derived compounds, in order to modulate biological systems with light. In the first block three chapters are …
Number of citations: 0 www.tdx.cat
M Altenkämper, B Bechem, J Perruchon… - Bioorganic & medicinal …, 2009 - Elsevier
Here, we describe a series of readily obtainable benzophenone derivatives with antimalarial and antitrypanosomal activity. The most active compounds display submicromolar activity …
Number of citations: 19 www.sciencedirect.com
AB Barrufet - 2014 - core.ac.uk
DESIGN AND SYNTHESIS OF PHOTOSWITCHABLE MOLECULES FOR BIOLOGICAL APPLICATIONS. Antonio Bautista Barrufet Page 1 DESIGN AND SYNTHESIS OF …
Number of citations: 2 core.ac.uk

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